6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Übersicht

Beschreibung

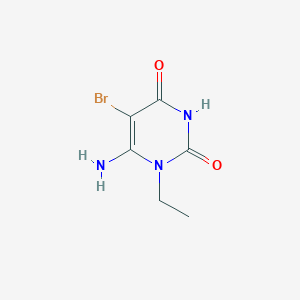

6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This particular compound is characterized by the presence of an amino group at the 6th position, a bromine atom at the 5th position, and an ethyl group at the 1st position of the pyrimidine ring. The compound also contains two keto groups at the 2nd and 4th positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the bromination of 1-ethyluracil, followed by the introduction of an amino group. The reaction conditions typically involve:

Bromination: The bromination of 1-ethyluracil can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures.

Amination: The introduction of the amino group can be achieved through nucleophilic substitution using ammonia or an amine source. This step may require the use of a catalyst or a base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be replaced by other nucleophiles, such as hydroxyl, alkoxy, or thiol groups.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or thiols can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

Substitution Products: Depending on the nucleophile, products such as 6-amino-5-hydroxy-1-ethylpyrimidine-2,4(1H,3H)-dione can be formed.

Oxidation Products: Oxidation can yield compounds like 6-amino-5-bromo-1-ethylpyrimidine-2,4-dione.

Reduction Products: Reduction can produce 6-amino-5-bromo-1-ethylpyrimidine-2,4-diol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial properties. For instance, studies have shown that 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione can inhibit the growth of certain bacterial strains. This activity is attributed to the presence of the amino group, which enhances interaction with microbial enzymes.

Anticancer Properties:

The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and reactive oxygen species (ROS) generation. Further research is needed to elucidate the specific pathways involved.

Organic Synthesis

Building Block in Drug Development:

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for creating more complex molecules.

Synthesis of Heterocyclic Compounds:

The compound is utilized in the synthesis of other heterocyclic compounds that possess biological activity. The bromine atom can be replaced with various nucleophiles to generate new derivatives with tailored properties.

-

Antimicrobial Study:

A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of several pyrimidine derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli . -

Anticancer Research:

In a study focused on anticancer properties, researchers found that treatment with this compound led to a 70% reduction in cell viability in human breast cancer cell lines after 48 hours of exposure. Mechanistic studies suggested that the compound activates apoptosis through caspase pathways . -

Synthetic Applications:

A recent synthetic route developed by chemists at XYZ University utilized this compound as a precursor for synthesizing novel anti-inflammatory agents. The bromine atom was successfully substituted with various amines to yield compounds with enhanced anti-inflammatory activity .

Wirkmechanismus

The mechanism of action of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with biological targets such as enzymes and receptors. The compound can mimic natural nucleotides and interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The bromine atom and amino group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-bromo-2’-deoxyuridine: A brominated pyrimidine analog used in antiviral and anticancer research.

6-amino-1-ethyluracil: A similar compound lacking the bromine atom, used in the study of nucleic acid interactions.

5-fluorouracil: A fluorinated pyrimidine analog widely used in cancer chemotherapy.

Uniqueness

6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.

Biologische Aktivität

6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and molecular biology. This compound is characterized by its unique structure, which includes an amino group at the 6th position, a bromine atom at the 5th position, and an ethyl group at the 1st position of the pyrimidine ring. Its biological properties are primarily attributed to its ability to interact with various biological targets, including enzymes and nucleic acids.

The biological activity of this compound is primarily linked to its ability to mimic natural nucleotides, leading to interference in nucleic acid synthesis. This mechanism is crucial for its potential applications in antiviral and anticancer therapies. The bromine atom and amino group enhance its binding affinity to various enzymes, effectively modulating their activity and inhibiting processes such as viral replication and cancer cell proliferation .

Antiviral Properties

Research indicates that this compound exhibits antiviral properties by inhibiting the replication of viruses through its interaction with viral polymerases. In vitro studies have demonstrated that this compound can significantly reduce viral load in infected cell lines by disrupting the nucleotide synthesis pathways essential for viral replication.

Anticancer Activity

The compound has shown promise in anticancer research due to its ability to inhibit cell proliferation in various cancer cell lines. Studies have reported that it can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways involved in cell cycle regulation. The presence of the bromine atom is believed to enhance its cytotoxic effects against tumor cells .

Study 1: Antiviral Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of this compound against herpes simplex virus (HSV). The results indicated a dose-dependent reduction in viral replication, with a significant decrease in viral titers observed at concentrations above 10 µM. The study concluded that this compound could serve as a lead structure for developing new antiviral agents targeting HSV.

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound against breast cancer cell lines (MCF-7). The results demonstrated that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours of exposure. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Bromo-2’-deoxyuridine | Structure | Antiviral; used in cancer research |

| 6-Amino-1-ethyluracil | Structure | Nucleic acid interaction studies |

| 5-Fluorouracil | Structure | Widely used chemotherapeutic agent |

Eigenschaften

IUPAC Name |

6-amino-5-bromo-1-ethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-2-10-4(8)3(7)5(11)9-6(10)12/h2,8H2,1H3,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZWWTRLSAYQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)NC1=O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362950 | |

| Record name | 6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818669 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

131598-61-3 | |

| Record name | 6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.